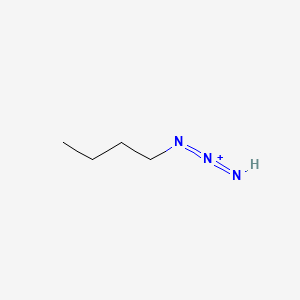

Butylimino-imino-azanium

Description

Butylimino-imino-azanium is a nitrogen-containing compound characterized by a central ammonium (azanium) group linked to a butyl chain via two imino (-NH-) groups.

Properties

Molecular Formula |

C4H10N3+ |

|---|---|

Molecular Weight |

100.14 g/mol |

IUPAC Name |

butylimino(imino)azanium |

InChI |

InChI=1S/C4H10N3/c1-2-3-4-6-7-5/h5H,2-4H2,1H3/q+1 |

InChI Key |

RDFAVVCNBWZBJU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN=[N+]=N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Butylimino-imino-azanium can be synthesized through the reaction of butylamine with hydrazoic acid. The reaction typically occurs in an organic solvent such as toluene, under controlled temperature and pressure conditions to ensure the safety and efficiency of the process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Butylimino-imino-azanium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form butylamine oxide.

Reduction: It can be reduced to butylamine.

Substitution: It can participate in nucleophilic substitution reactions, where the azanium group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Butylamine oxide.

Reduction: Butylamine.

Substitution: Various substituted butyl derivatives depending on the nucleophile used.

Scientific Research Applications

Butylimino-imino-azanium has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic compounds.

Biology: It is studied for its potential role in biological systems and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of butylimino-imino-azanium involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions with electrophilic centers. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile compound in redox chemistry .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Methyl 4-(Butylamino)benzoate

- Structure: Contains a butylamino group (-NH-C₄H₉) attached to a benzoate ester.

- Key Differences: Unlike Butylimino-imino-azanium, this compound lacks the ammonium center and second imino group. The ester moiety reduces basicity compared to the ionic azanium group .

4-[[4-Azanyl-6-(tert-Butylamino)-5-cyano-pyridin-2-yl]amino]benzamide

- Structure: Features a tert-butylamino group and a pyridine ring.

- Key Differences: The tert-butyl group introduces steric hindrance, while the pyridine ring enhances aromatic stability. This compound’s simpler aliphatic chain and dual imino linkages suggest higher flexibility and reactivity .

Benzenamine, N-[3-phenyl-4,5-bis[(trifluoromethyl)imino]-2-thiazolidinylidene]

- Structure: Contains bis(trifluoromethyl)imino groups on a thiazolidinylidene scaffold.

- Key Differences: The electron-withdrawing CF₃ groups enhance thermal stability and resistance to oxidation, contrasting with this compound’s lack of such substituents .

Functional Properties

| Property | This compound | Methyl 4-(Butylamino)benzoate | 4- | Bis(trifluoromethyl)imino Derivative |

|---|---|---|---|---|

| Polarity | High (ionic) | Moderate (ester) | Moderate (amide + pyridine) | Low (CF₃ groups reduce polarity) |

| Solubility | Polar solvents (e.g., water) | Organic solvents (e.g., ethanol) | Polar aprotic solvents | Hydrophobic solvents (e.g., DCM) |

| Thermal Stability | Moderate (ionic decomposition) | High (aromatic ester) | High (steric hindrance) | Very high (CF₃ groups) |

| Reactivity | Nucleophilic ammonium center | Ester hydrolysis | Amide bond formation | Electrophilic substitution |

This compound

- Potential Uses: Likely employed in ionic liquids, phase-transfer catalysis, or as a precursor for nitrogen-rich polymers due to its ionic nature .

Benzylamino Derivatives (e.g., 4-Benzylaminopyridine)

Critical Analysis of Contradictions and Limitations

- Data Gaps: Direct experimental data for this compound are absent in the provided evidence, necessitating extrapolation from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.